molecular formula C12H13ClN4O3 B2422699 7-Chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole CAS No. 716341-08-1

7-Chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole

Cat. No.: B2422699
CAS No.: 716341-08-1
M. Wt: 296.71
InChI Key: CLZKWKBSTKVFOK-UHFFFAOYSA-N
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Description

7-Chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole is a synthetic organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using thionyl chloride or phosphorus pentachloride.

    Piperidine Substitution: The piperidine ring is attached through nucleophilic substitution reactions, where 4-methylpiperidine reacts with the chlorinated benzoxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3), thiols (R-SH), under basic conditions.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution of the chloro group.

Scientific Research Applications

7-Chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-5-(4-methylpiperidin-1-yl)-2,1,3-benzoxadiazole: Lacks the nitro group, which may affect its reactivity and applications.

    5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole: Lacks the chloro group, which may influence its chemical behavior.

Uniqueness

7-Chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

7-chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O3/c1-7-2-4-16(5-3-7)9-6-8(13)10-11(15-20-14-10)12(9)17(18)19/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZKWKBSTKVFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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